molecular formula C13H15N3 B2898291 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 51828-07-0

3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2898291
CAS No.: 51828-07-0
M. Wt: 213.284
InChI Key: YNCFPURBKVPYQF-UHFFFAOYSA-N
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Description

3-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a fused heterocyclic compound combining a triazole ring with a seven-membered azepine ring. This scaffold has garnered attention due to its versatile pharmacological properties. Synthesized via cyclocondensation reactions, derivatives of this core structure are frequently modified at the 3-position (e.g., aryl or heteroaryl substituents) to optimize bioactivity . The phenyl substituent at position 3 enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name

3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-16(12)13/h1,3-4,7-8H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCFPURBKVPYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Key Observations :

  • Anti-inflammatory vs. Antimicrobial Activity : The phenyl-substituted core excels in anti-inflammatory applications, while quaternary ammonium derivatives prioritize antimicrobial action .
  • Substituent Bulk and Selectivity : Bulky groups (adamantyl) enhance target selectivity (e.g., HSD1 over other enzymes), whereas smaller aryl groups favor broader receptor interactions .
  • MIC Variations: Electron-withdrawing substituents (e.g., bromo in 3-[(4-bromophenylamino)-methyl] bromide) enhance antimicrobial potency against Gram-positive strains .

Pharmacokinetic Considerations

  • Lipophilicity : Phenyl and adamantyl substituents increase logP values, enhancing blood-brain barrier penetration for CNS-targeted applications .
  • Metabolic Stability : Adamantyl derivatives exhibit prolonged half-lives due to resistance to cytochrome P450 oxidation, whereas phenyl analogs undergo faster hepatic clearance .

Biological Activity

3-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique structural configuration that combines a triazole ring fused to an azepine ring, which contributes to its biological activity. Recent studies have highlighted its promising anti-inflammatory and analgesic properties, positioning it as a candidate for further pharmacological exploration.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study evaluating various compounds in vivo on carrageenan-induced inflammation models in mice, certain derivatives demonstrated activity levels comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac and ketorolac .

Table 1: Comparison of Anti-inflammatory Activity

CompoundInhibition (%)Reference Drug Comparison
3-Phenyl Derivative A95.5%More potent than Ketorolac
3-Phenyl Derivative B85.9%Comparable to Diclofenac

Analgesic Activity

The analgesic properties of the compound were assessed using the acetic acid-induced writhing test. The results indicated that certain derivatives not only alleviated pain but did so more effectively than traditional analgesics. For instance, derivative A showed a significant reduction in writhing behavior compared to controls .

Table 2: Analgesic Activity Results

CompoundWrithing Inhibition (%)Standard Drug Comparison
3-Phenyl Derivative A95.5%More effective than Ketorolac
3-Phenyl Derivative B80%Comparable to Diclofenac

The mechanism underlying the biological activity of this compound appears to involve selective inhibition of cyclooxygenase enzymes (COX). Specifically, some derivatives have been shown to selectively inhibit COX-2 while sparing COX-1 activity, which is beneficial in minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the parent compound. These derivatives were tested for their pharmacological profiles in various animal models. The results indicated that modifications at specific positions on the triazole ring could enhance both anti-inflammatory and analgesic activities.

Case Study Overview

  • Synthesis : Derivatives were synthesized through hydrazinolysis and cyclization methods.
  • Testing : Each derivative was administered at a dose of 25 mg/kg.
  • Findings : Two compounds exhibited significantly higher efficacy in pain relief compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives?

  • Methodological Answer : The synthesis typically involves two stages:

Core structure formation : React 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with (4-R-phenylamino)-acetic acid hydrazides under reflux to yield 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines .

Functionalization : Alkylate the core with phenacyl bromides in ethyl acetate to produce quaternary salts (e.g., 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides). Subsequent NaOH treatment yields aryl-substituted derivatives .

  • Key Considerations : Monitor reaction purity via recrystallization and confirm structures using NMR and mass spectrometry .

Q. How is the antimicrobial activity of triazoloazepine derivatives assessed in vitro?

  • Methodological Answer : Use the minimum inhibitory concentration (MIC) assay:

Prepare serial dilutions of the compound in liquid nutrient broth (e.g., meat-peptone broth).

Inoculate with bacterial/fungal strains (e.g., S. aureus, C. albicans) and incubate at 29–35°C.

Measure optical density (OD530/OD600-570) to quantify growth inhibition. MIC is defined as the lowest concentration showing ≥90% inhibition compared to controls .

  • Reference Data : MIC values for active derivatives range from 6.2–50.0 mg/mL against S. aureus and C. albicans .

Advanced Research Questions

Q. How can synthetic yields of triazoloazepine quaternary salts be optimized?

  • Methodological Answer :

  • Reagent Ratios : Use a 1:1 molar ratio of triazoloazepine core to alkylating agent (e.g., phenacyl bromides) in ethyl acetate .
  • Reaction Time : Reflux for 2 hours, followed by overnight cooling to maximize crystallization .
  • Solvent Selection : Recrystallize products from ethanol or acetone to improve purity (>95%) .
    • Troubleshooting : Low yields may result from incomplete alkylation; verify via TLC or HPLC .

Q. Why do Gram-negative bacteria show lower sensitivity to triazoloazepine derivatives compared to Gram-positive strains?

  • Methodological Answer :

  • Mechanistic Insight : Gram-negative outer membranes contain lipopolysaccharides (LPS) that limit compound permeability.
  • Experimental Validation :

Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess if resistance is mediated by efflux systems.

Perform membrane permeability assays with fluorescent probes (e.g., NPN) to quantify compound penetration .

  • Data Interpretation : Derivatives with bulkier substituents (e.g., 4-bromophenyl) show improved Gram-negative activity, suggesting steric effects may bypass efflux .

Q. How can contradictory MIC values between studies be reconciled?

  • Methodological Answer :

  • Standardize Assay Conditions :

Use consistent inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL).

Control pH (7.2–7.4) and temperature (35°C for pathogens, 29°C for soil isolates) .

  • Cross-Validate Strains : Compare activity against reference strains (e.g., S. aureus ATCC 25923) and clinical isolates to account for strain-specific resistance .

Q. What experimental strategies elucidate the pharmacological mechanisms of triazoloazepine derivatives?

  • Methodological Answer :

Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-GABA for neurotransmitter targets) to measure competitive binding .

Enzyme Inhibition Studies : Screen against panels of kinases or proteases to identify targets (e.g., COX-2 for anti-inflammatory activity) .

Computational Modeling : Perform molecular docking with AutoDock Vina to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) .

  • Case Study : 3-(4-Hydroxyphenyl) derivatives showed analgesic activity comparable to ketorolac in "hot plate" and "acetic acid-induced writhing" models, suggesting COX-2 or opioid receptor involvement .

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